4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide
Description
4-Bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic small molecule characterized by a benzamide core substituted with a bromine atom at the para position (C4). The amide nitrogen is connected to a phenylethyl side chain modified with a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. This oxazolidinone ring is a critical pharmacophore, known for its role in antibiotic and enzyme-inhibitory activities, as seen in compounds like linezolid . The bromine atom enhances electrophilicity and may influence binding interactions in biological targets.
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c19-14-8-6-13(7-9-14)17(23)20-15(12-4-2-1-3-5-12)10-21-16(22)11-25-18(21)24/h1-9,15H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQBIJARWCLCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide typically involves multiple steps, starting with the preparation of the oxazolidinone ring. One common method involves the reaction of an appropriate amine with a carbonyl compound under acidic conditions to form the oxazolidinone ring. This intermediate is then reacted with a brominated benzoyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucle
Biological Activity
4-bromo-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a bromobenzamide moiety linked to a 2,4-dioxo-1,3-oxazolidine structure. The presence of the oxazolidine ring is significant as it contributes to the compound's pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of oxazolidinones possess significant antibacterial properties. The oxazolidinone core is known to inhibit bacterial protein synthesis, making it a target for drug development against resistant strains .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Inhibition of Protein Synthesis : Similar to other oxazolidinones, it may bind to the bacterial ribosome, preventing protein synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by activating caspases and affecting mitochondrial membrane potential.
- Modulation of Inflammatory Pathways : It may inhibit signaling pathways associated with inflammation, thereby reducing cytokine production.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound activated caspase-3 and caspase-9 pathways, suggesting its potential as a chemotherapeutic agent .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values as low as 5 µg/mL against S. aureus, indicating strong antibacterial properties. Further analysis showed that it disrupts bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural and functional uniqueness is highlighted through comparisons with analogues (Table 1):
Table 1. Structural and functional comparison of the target compound with analogues.
Functional and Pharmacological Insights
- Electrophilic Substituents : The bromine atom in the target compound may enhance halogen bonding with protein targets compared to nitro or trifluoromethyl groups in analogues . This could improve binding affinity in enzymes like FtsZ or DprE1, which are implicated in bacterial cell division and cell wall synthesis.
- Oxazolidinone vs. Thiazolidinone: The oxazolidinone ring in the target compound offers greater metabolic stability than thiazolidinone derivatives due to reduced susceptibility to ring-opening reactions .
- Biological Target Specificity : Fluorinated and polycyclic analogues (e.g., Example 53 in ) exhibit broader kinase inhibition profiles, whereas the target compound’s simpler scaffold may favor selectivity for bacterial targets .
Research Findings and Methodological Considerations
Structural Characterization
Crystallographic data for such compounds are typically resolved using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule structural analysis despite their historical limitations in handling twinned or high-resolution macromolecular data .
In Silico Validation
Docking studies using MetaPocket for active-site prediction (as applied in ) could elucidate the target compound’s interactions with bacterial enzymes like FtsZ or DprE1 . The oxazolidinone moiety may occupy hydrophobic pockets, while the bromobenzamide group could engage in π-π stacking with aromatic residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
